![molecular formula C19H30N2O4S B2542627 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide CAS No. 921998-23-4](/img/structure/B2542627.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide" is a novel chemical entity that appears to be related to a class of sulfonamide derivatives. Sulfonamides are a group of compounds known for their various biological activities, including antibacterial properties. They often serve as a scaffold for the development of new therapeutic agents due to their ability to inhibit enzymes like carbonic anhydrases .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonic chlorides with amines or the modification of existing sulfonamide groups. For instance, novel sulfonamide derivatives of 5-substituted-3-methylisoxazole were synthesized starting from 3,5-dimethylisoxazole, which involved the generation of 3,5-dimethylisoxazole-4-sulfonamides followed by reactions with various amines and aldehydes . Similarly, sulfonamide isoxazolo[5,4-b]pyridines were synthesized using 3-aminoisoxazolo[5,4-b]pyridine and aryl sulfonic chlorides . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group (-SO2NH2) attached to various aromatic or heteroaromatic systems. The compound of interest likely contains a [1,4]oxazepine ring, which is a seven-membered heterocyclic structure containing nitrogen and oxygen atoms. This ring system has been shown to be synthetically accessible through a ring-forming cascade facilitated by the presence of an unprotected primary sulfonamide group .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including cyclocondensation processes. For example, 4-chloro-3-nitrobenzenesulfonamide was used to produce [1,4]oxazepine-based primary sulfonamides through a reaction with bis-electrophilic phenols . The primary sulfonamide functionality is crucial for these reactions, as it enables the construction of the [1,4]oxazepine ring and acts as a zinc-binding group in enzyme inhibition .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can vary widely depending on their specific molecular structures. However, they generally exhibit good solubility in polar solvents due to the polar nature of the sulfonamide group. The antibacterial and antiproliferative activities of these compounds are often evaluated in vitro, with some showing significant activity against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, as well as inhibitory effects on cancer cell lines like MCF7 . The compound "N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide" would likely share some of these properties, but specific data would be required for a comprehensive analysis.
科学的研究の応用
Metabolic Optimization in Drug Development
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide is involved in the development of selective endothelin receptor antagonists. A study by Humphreys et al. (2003) in "Xenobiotica" discusses the optimization of related compounds for improved metabolic stability. This research emphasizes the importance of understanding the metabolism of these compounds to enhance their pharmacokinetic properties for potential therapeutic applications (Humphreys et al., 2003).
Dual Angiotensin II and Endothelin A Receptor Antagonists
In the search for effective hypertension treatments, Murugesan et al. (2002) in "Journal of Medicinal Chemistry" describe the synthesis of dual angiotensin II and endothelin A receptor antagonists. These compounds, structurally related to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide, represent a novel approach to hypertension management (Murugesan et al., 2002).
Benzimidazole-Tethered Oxazepine Heterocyclic Hybrids
Almansour et al. (2016) in "Molecules" explored the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids. These compounds, related to the chemical class of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide, exhibit potential for nonlinear optical (NLO) applications. Their study highlights the versatile nature of these compounds in scientific research, particularly in materials science (Almansour et al., 2016).
Development of Potent Endothelin Receptor Antagonists
Murugesan et al. (2003) in "Journal of Medicinal Chemistry" detail the discovery of highly potent and orally active ET(A) selective antagonists. These compounds, including variants of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide, offer insights into the design of effective treatments for conditions like congestive heart failure (Murugesan et al., 2003).
特性
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-13(2)10-21-16-8-7-15(20-26(23,24)11-14(3)4)9-17(16)25-12-19(5,6)18(21)22/h7-9,13-14,20H,10-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRMUNSMMMWUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)CC(C)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

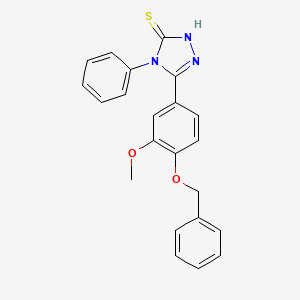
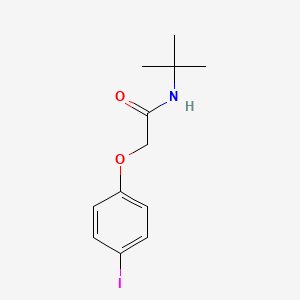
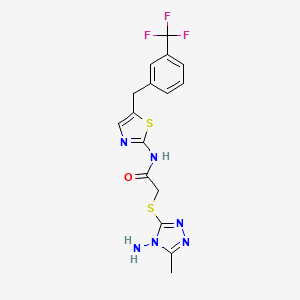
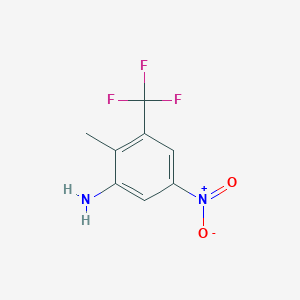

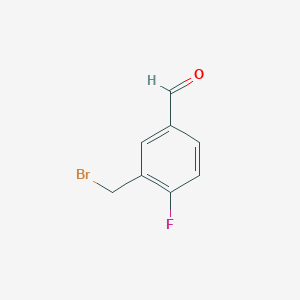

![6-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline](/img/structure/B2542558.png)
![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2542559.png)

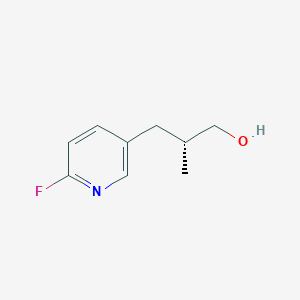

![2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2542564.png)
